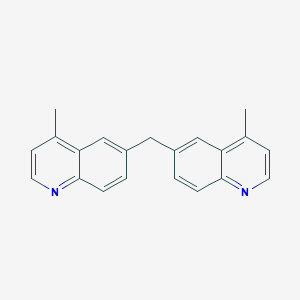

Bis(4-methylquinolin-6-yl)methane

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18N2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-methyl-6-[(4-methylquinolin-6-yl)methyl]quinoline |

InChI |

InChI=1S/C21H18N2/c1-14-7-9-22-20-5-3-16(12-18(14)20)11-17-4-6-21-19(13-17)15(2)8-10-23-21/h3-10,12-13H,11H2,1-2H3 |

InChI Key |

AXRQTDVAZVPEPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)CC3=CC4=C(C=CN=C4C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Methylquinolin 6 Yl Methane and Analogs

Strategic Approaches to Methane (B114726) Bridge Formation in Quinoline (B57606) Systems

The creation of a methane bridge between two quinoline units can be achieved through various synthetic strategies. These methods often involve either the pre-formation of the quinoline nuclei followed by a linking reaction or the simultaneous construction of the entire bis-quinoline scaffold.

Condensation Reactions Utilizing Quinoline Precursors

A common and direct approach to synthesizing methane-bridged bis-quinolines involves the condensation of a suitable quinoline precursor with a one-carbon electrophile. For instance, the reaction of a quinoline derivative bearing a nucleophilic site with a formaldehyde (B43269) equivalent can lead to the desired bis(quinolin-6-yl)methane structure.

A notable example, analogous to the synthesis of the target molecule, is the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). In this process, 1,6-disubstituted-quinoline-2,4-(1H,3H)-diones are reacted with a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et3N) upon heating. The reaction proceeds through an unexpected formylation of the quinolone at the 3-position, followed by condensation with another molecule of the parent quinolone to yield the methylene-bridged product nih.govresearchgate.net. The proposed mechanism suggests the in-situ formation of a formyl-quinolone intermediate which then undergoes a condensation reaction.

| Starting Material | Reagents | Product | Reference |

| 1,6-Disubstituted-quinoline-2,4-(1H,3H)-diones | DMF, Et3N | 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones) | nih.govresearchgate.net |

Similarly, the synthesis of 6,6'-methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline) (MTDQ), a structurally related antioxidant, demonstrates the viability of forming a methylene (B1212753) bridge at the 6-position of the quinoline ring nih.gov. While the specific synthetic details for MTDQ are not extensively described in the provided reference, it highlights the existence and biological importance of such bridged structures.

Multicomponent Reaction (MCR) Strategies for Bis-Quinoline Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like bis-quinolines in a single step. These reactions involve the simultaneous combination of three or more starting materials.

One such strategy involves a microwave-assisted one-pot three-component reaction between an aromatic amine, an aromatic aldehyde, and phenylacetylene, catalyzed by potassium dodecatungstocobaltate trihydrate (K5CoW12O40·3H2O), to afford the corresponding quinolines and bis-quinolines in excellent yields wikipedia.org. This method's advantages include its efficiency and the recyclability of the catalyst.

Catalytic Systems and Reaction Optimization in Bis(4-methylquinolin-6-yl)methane Synthesis

Application of Transition Metal Catalysts

Transition metals are widely used to catalyze the formation of quinoline rings and to facilitate cross-coupling reactions for building larger molecular architectures. For instance, the Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl ketone or aldehyde with a carbonyl compound containing a reactive α-methylene group, can be effectively catalyzed by various metal salts derpharmachemica.comrsc.org. Indium(III) triflate (In(OTf)3) has been identified as a particularly effective catalyst for this reaction, providing high yields of the desired quinolines under solvent-free conditions rsc.org.

The synthesis of quinoline derivatives through the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, can be catalyzed by Lewis acids such as tin tetrachloride and scandium(III) triflate wikipedia.orgsynarchive.com. A recyclable Ag(I)-exchanged Montmorillonite K10 has also been shown to be an effective catalyst for this reaction under solvent-free conditions, accommodating a range of functional groups clockss.org.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful tools for constructing C-C bonds. A mixture of Pd(OAc)2 and a suitable phosphine (B1218219) ligand can effectively catalyze the Suzuki cross-coupling of aryl halides with aryl boronic acids to form biaryl systems, a strategy that could be adapted for linking two quinoline units nih.gov.

| Reaction Type | Catalyst | Key Features | Reference(s) |

| Friedländer Annulation | In(OTf)3 | High yields, solvent-free conditions | rsc.org |

| Doebner-von Miller Reaction | SnCl4, Sc(OTf)3, Ag(I)-Montmorillonite K10 | Lewis acid catalysis, recyclable solid acid catalyst | wikipedia.orgsynarchive.comclockss.org |

| Suzuki Cross-Coupling | Pd(OAc)2 / Phosphine Ligand | C-C bond formation, potential for linking quinoline units | nih.gov |

Exploration of Organocatalytic and Brønsted Acid-Mediated Pathways

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Brønsted acids are commonly used to catalyze quinoline synthesis. For example, the Doebner-von Miller reaction can be catalyzed by acids such as p-toluenesulfonic acid and perchloric acid wikipedia.org.

Principles of Green Chemistry in Synthetic Protocol Development

The development of environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of bis-quinolines, several green chemistry principles have been applied.

Solvent-Free Conditions: As mentioned earlier, the In(OTf)3-catalyzed Friedländer annulation and the Ag(I)-exchanged Montmorillonite K10 catalyzed Doebner-von Miller reaction can be performed under solvent-free conditions, reducing waste and simplifying purification rsc.orgclockss.org.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of quinolines and bis-quinolines. The one-pot three-component synthesis catalyzed by potassium dodecatungstocobaltate trihydrate is a prime example of a microwave-assisted protocol that significantly reduces reaction times wikipedia.org.

Ionic Liquids and Deep Eutectic Solvents: While specific examples for the synthesis of "this compound" are not available, ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining traction as green reaction media for various organic transformations, including the synthesis of heterocyclic compounds. These solvents offer advantages such as low vapor pressure, thermal stability, and recyclability.

Advanced Techniques for Product Isolation and Purification

The isolation and purification of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. The crude product is likely to contain unreacted starting materials, the acid catalyst, and potentially isomeric byproducts. A combination of classical and advanced techniques is typically employed for the purification of quinoline derivatives and related heterocyclic compounds.

Initially, a work-up procedure is necessary to neutralize the acid catalyst and remove water-soluble impurities. This generally involves basifying the reaction mixture with a suitable base, such as sodium hydroxide (B78521) or sodium carbonate, followed by extraction of the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

Following the initial work-up, chromatographic techniques are often essential for separating the desired product from isomers and other organic impurities.

Column Chromatography is a widely used method for the purification of quinoline derivatives. Silica (B1680970) gel is a common stationary phase, and a gradient elution system with a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, can effectively separate compounds with different polarities. The separation can be monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. For instance, in the purification of related bis(benzoxazol-2-yl)methane, column chromatography on silica gel with a THF/hexane solvent system was employed researchgate.net. Similarly, the purification of other quinoline derivatives has been achieved using silica gel chromatography google.com.

Crystallization is a powerful technique for obtaining highly pure crystalline solids. A suitable solvent or solvent system is chosen in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities in the solution. For complex heterocyclic compounds, finding an appropriate crystallization solvent is key. In some cases, the formation of a salt, such as a hydrochloride or picrate, can facilitate crystallization and purification mdpi.com. For example, the purification of 2-methylquinoline (B7769805) can be achieved through the formation of a urea (B33335) adduct google.com.

For challenging separations, particularly of isomers with very similar polarities, High-Performance Liquid Chromatography (HPLC) can be employed. Preparative HPLC offers higher resolution than traditional column chromatography and can be used to isolate the desired isomer in high purity. Chiral stationary phases are also available for the separation of enantiomers if the molecule is chiral.

The choice of the specific isolation and purification techniques will depend on the scale of the synthesis, the nature of the impurities, and the required purity of the final product. A combination of these methods is often necessary to achieve the desired level of purity for this compound.

Elucidation of Molecular Structure and Conformation in Bis 4 Methylquinolin 6 Yl Methane

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing a wealth of information about molecular structure through the interaction of electromagnetic radiation with matter. For Bis(4-methylquinolin-6-yl)methane, a suite of spectroscopic methods has been employed to confirm its structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. In the case of this compound, ¹H and ¹³C NMR studies are crucial for confirming the presence and connectivity of the different proton and carbon environments within the molecule.

¹H NMR spectra of related quinoline (B57606) derivatives show characteristic signals for the aromatic protons on the quinoline rings and the protons of the methyl and methylene (B1212753) groups. uchicago.educhemicalbook.com For instance, in a similar compound, the methylene bridge protons typically appear as a singlet, while the methyl protons also give rise to a distinct singlet. The aromatic protons resonate in a more complex pattern of multiplets in the downfield region of the spectrum. uchicago.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound is expected to show distinct signals for the methyl carbons, the methylene bridge carbon, and the various aromatic carbons of the quinoline rings. uchicago.edubioorganica.org.ua The chemical shifts of these carbons are indicative of their electronic environment.

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. uchicago.edubioorganica.org.ua While ¹⁵N and ³¹P NMR are powerful techniques, their application is contingent on the presence of these specific nuclei within the molecule and are not directly applicable to the core structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Quinoline Structure

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.19 - 9.25 uchicago.edu | 117.28 - 156.01 uchicago.edu |

| Methylene Protons (CH₂) | 2.94 - 3.04 uchicago.edu | 48.49 uchicago.edu |

| Methyl Protons (CH₃) | 1.40 uchicago.edu | 24.85 uchicago.edu |

| Note: Data is illustrative and based on similar structures. Actual values for this compound may vary. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.netresearchgate.net In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of C-H bonds in the aromatic rings and the methyl/methylene groups, as well as C=C and C=N stretching vibrations within the quinoline system.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. uchicago.edu By measuring the mass-to-charge ratio of the molecular ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive proof of the chemical formula of this compound.

Solid-State Structural Analysis by X-ray Diffraction

While spectroscopic methods provide invaluable information about molecular structure in solution, X-ray diffraction offers a definitive picture of the molecule's arrangement in the solid state.

Table 2: Illustrative Crystallographic Parameters for a Methylene-Bridged Aromatic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 12.876(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1987.5(7) |

| Z | 4 |

| Note: This data is for illustrative purposes and does not represent this compound. |

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds and π-stacking interactions between the aromatic quinoline rings. helsinki.firsc.org These non-covalent forces play a critical role in determining the crystal packing motif and influencing the physical properties of the solid material. The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of this compound.

Theoretical and Computational Investigations of Bis 4 Methylquinolin 6 Yl Methane

Quantum Chemical Calculations for Electronic and Geometric Properties

No published studies were found that performed quantum chemical calculations on Bis(4-methylquinolin-6-yl)methane.

There are no available DFT studies that have optimized the ground state geometry or analyzed the electronic structure of this compound.

There are no records of ab initio calculations being used to predict the molecular characteristics of this compound.

In Silico Spectroscopic Property Simulations

No literature is available on the in silico simulation of the spectroscopic properties of this compound.

No studies were found that detail the theoretical prediction of ¹H or ¹³C NMR chemical shifts for this compound using the GIAO method or other computational approaches.

There is no available research on the theoretical vibrational frequencies of this compound, nor any comparison with experimental infrared or Raman spectroscopy data.

No published time-dependent DFT (TD-DFT) or other computational studies simulating the UV-Vis spectrum and analyzing the electronic transitions of this compound could be located.

Advanced Electronic Structure Characterization

Detailed characterization of the electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, such an analysis would provide critical insights.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Expected Value (Arbitrary Units) | Significance |

| HOMO Energy | Lower (more negative) | Indicates electron-donating ability |

| LUMO Energy | Higher (less negative/positive) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value dependent on energies | Correlates with chemical reactivity and stability |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific literature values are available.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Identification

A Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MESP map would likely show negative potential around the nitrogen atoms of the quinoline (B57606) rings, identifying them as primary sites for electrophilic interaction. The distribution of potential across the aromatic rings would further delineate the reactivity of different carbon atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of intermolecular forces by transforming the calculated wave function into localized orbitals.

An NBO analysis of this compound would quantify the charge distribution on each atom, providing a more nuanced view than MESP alone. It would also reveal the extent of electron delocalization across the π-systems of the quinoline rings and through the methylene (B1212753) bridge, which is crucial for understanding the molecule's electronic stability and potential for forming intermolecular interactions like hydrogen bonds or π-π stacking.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. Mapping the potential energy surface reveals the relative energies of these conformers and the energy barriers between them.

For this compound, the key flexible bond is the C-C-C linkage of the methylene bridge connecting the two quinoline moieties. A conformational analysis would identify the most stable conformer(s) and any higher-energy conformers that might be accessible under certain conditions. This information is vital for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

Ligand-Based Similarity Calculations for Structural Analogy (if applicable to mechanism)

Ligand-based similarity calculations are employed when the structure of a biological target is unknown. These methods compare the structural and physicochemical properties of a set of molecules with known activities to predict the activity of new compounds.

If this compound were being investigated for a particular biological activity (e.g., as an enzyme inhibitor), and a set of structurally similar active molecules existed, ligand-based methods could be applied. These calculations would involve aligning the structure of this compound with the known active compounds and building a quantitative structure-activity relationship (QSAR) model. However, without a defined biological context or a relevant set of analogue activities, the application of this method remains speculative.

General principles of coordination chemistry suggest that this compound would act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two quinoline rings. The methyl groups at the 4-position could introduce steric effects influencing the coordination geometry and the stability of the resulting complexes. The methylene bridge provides flexibility, allowing the two quinoline moieties to adopt various orientations to accommodate different metal ion coordination spheres.

However, without specific research findings on this compound, any detailed discussion on the topics outlined in the user's request would be speculative and not based on established scientific facts for this particular compound. Therefore, a scientifically accurate and detailed article focusing solely on the coordination chemistry of this compound cannot be generated at this time.

Mechanistic Insights into Biological Activities of Bis 4 Methylquinolin 6 Yl Methane

In Vitro Studies on Cellular and Subcellular Targets (Excluding Clinical Data)

While direct experimental studies on Bis(4-methylquinolin-6-yl)methane are limited, research on structurally related compounds provides insight into its possible mechanisms of action at the cellular and subcellular levels.

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For compounds structurally similar to this compound, key enzymatic targets have been identified.

Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes in DNA replication, transcription, and repair, making them established targets for anticancer drugs. Studies on bisdioxopiperazine derivatives, which are also "bis" compounds, have shown potent inhibition of mammalian DNA topoisomerase II. nih.govnih.gov These agents, such as ICRF-159 and ICRF-193, appear to inhibit the enzyme's activity without stabilizing the cleavable complex, a mode of action distinct from other topoisomerase II inhibitors like etoposide. nih.govnih.gov For instance, ICRF-193 was found to be a potent inhibitor of calf thymus topoisomerase II but did not inhibit topoisomerase I. nih.gov This suggests that related bis-compounds can be specific and potent enzyme inhibitors.

Table 1: Inhibition of Calf Thymus Topoisomerase II by Bisdioxopiperazine Derivatives This table presents data on compounds structurally related to this compound, illustrating the potential for enzyme inhibition within this class of molecules.

| Compound | 50% Inhibition Dose (IC₅₀) in µM |

|---|---|

| ICRF-193 | 2 |

| ICRF-154 | 13 |

| ICRF-159 | 30 |

| MST-16 | 300 |

Source: nih.gov

CYP51 Inhibition: Cytochrome P450 family 51 (CYP51), a sterol 14α-demethylase, is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi and protozoa like Leishmania. nih.gov Inhibition of this enzyme is a key mechanism for antifungal and antiparasitic drugs. In silico studies on bisquinolinone and biscoumarin derivatives have suggested that their biological activity may stem from the inhibition of CYP51. researchgate.net Given that this compound is a bis-quinoline, it is plausible that it could also target CYP51, particularly in parasitic organisms. nih.govresearchgate.net

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. While no specific studies have detailed the effect of this compound on cell cycle progression, this remains a probable mechanism of action for any potential anticancer activity. For example, other cytotoxic molecules have been shown to induce cell cycle arrest in specific phases, such as the G2/M phase, preventing cells from entering mitosis and leading to apoptosis. mdpi.com

Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. Therapeutic compounds often trigger apoptosis through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov

Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas, leading to the activation of caspase-8. mdpi.comnih.gov

Intrinsic Pathway: This pathway is triggered by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. nih.govnih.gov This, in turn, activates caspase-9 and subsequently the executioner caspase-3, culminating in cell death. mdpi.comnih.gov

Although direct evidence for this compound is lacking, the induction of one or both of these apoptotic pathways is a likely mechanism for any observed cytotoxicity in cancer cells. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov It is a highly regulated process involving various signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) pathway being a primary driver. nih.gov Anti-angiogenic therapies often work by inhibiting VEGF signaling or other pro-angiogenic factors, thereby starving the tumor of necessary nutrients and oxygen. nih.gov While there is no specific research on the anti-angiogenic properties of this compound, targeting angiogenesis pathways represents another potential mechanism for its anticancer effects.

Structure-Activity Relationship (SAR) Investigations for Biological Function

Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of lead compounds. While specific SAR studies for this compound are not available, research on other quinoline-based compounds provides valuable insights.

Studies on various quinoline (B57606) derivatives have shown that modifications to the quinoline core can significantly impact their biological activity. nih.gov For instance, research on tetrahydro-β-carboline-quinoline hybrids revealed that the length and nature of alkylamine substituents are crucial for improving anticancer potency. nih.gov In another study on 8-hydroxyquinoline (B1678124) derivatives, the presence and position of halogen atoms were found to increase lipophilicity and, in some cases, enhance cytotoxic activity against cancer cell lines. mdpi.com These findings suggest that the 4-methyl groups on the quinoline rings of this compound, as well as the methylene (B1212753) bridge, are key structural features that likely dictate its interaction with biological targets. Further modifications to these positions could potentially modulate its efficacy and selectivity.

Mechanistic Basis for Antimicrobial and Antiparasitic Efficacy

The quinoline scaffold is a well-known pharmacophore in antimicrobial and antiparasitic drug discovery. The mechanistic basis for the potential efficacy of this compound in this area can be inferred from related structures.

The proposed inhibition of leishmanial CYP51 by related bis-heterocyclic compounds is a strong indicator of a potential antiparasitic mechanism. nih.govresearchgate.net Leishmania donovani, the parasite responsible for visceral leishmaniasis, relies on ergosterol biosynthesis for its survival. nih.govnih.gov Targeting enzymes within this pathway, such as CYP51, disrupts the parasite's membrane integrity and leads to cell death. nih.gov Molecular docking studies on bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives, which share the methane bridge structure, have shown good binding interactions with the active site of Adenine Phosphoribosyltransferase (APRT) of Leishmania donovani, suggesting another potential parasitic enzyme target. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research on the molecular docking and molecular dynamics simulations of this compound. While computational studies are a common approach to elucidate the interaction of small molecules with biological targets, no such studies appear to have been publicly reported for this specific compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of a potential drug candidate with its protein target. Following docking, molecular dynamics simulations are often employed to provide a more detailed view of the dynamic evolution of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur.

The lack of available data in this area for this compound means that any discussion of its specific interactions with biological targets at a molecular level would be purely speculative. Detailed research findings, including data tables of binding energies, interacting amino acid residues, and the stability of ligand-target complexes, are therefore not available.

Future research employing molecular docking and dynamics simulations would be invaluable in identifying potential biological targets for this compound and in providing a rational basis for its observed biological activities, if any are discovered. Such studies would involve the following steps:

Target Identification: Potential protein targets would first need to be identified, possibly through preliminary in vitro screening or by analogy to structurally similar compounds with known biological activities.

Model Preparation: High-resolution three-dimensional structures of the selected target proteins would be obtained from crystallographic or cryo-electron microscopy data, and the structure of this compound would be modeled and optimized.

Molecular Docking: Docking simulations would then be performed to predict the most likely binding poses of this compound within the active or allosteric sites of the target proteins. The results would be scored based on predicted binding affinities.

Molecular Dynamics Simulations: The most promising docked complexes would be subjected to molecular dynamics simulations to assess the stability of the predicted binding poses and to analyze the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over a simulated time period.

Without such dedicated computational studies, the mechanistic insights into the biological activities of this compound from a molecular modeling perspective remain an open area for future investigation.

Catalytic and Sensing Applications of Bis 4 Methylquinolin 6 Yl Methane Systems

Catalytic Activity in Organic Transformations

There is currently no available scientific literature describing the use of "Bis(4-methylquinolin-6-yl)methane" as a catalyst in organic transformations.

No studies have been published that investigate or report the efficacy of "this compound" as an organocatalyst for electrophilic substitution reactions. While the nitrogen atoms in the quinoline (B57606) rings possess basic properties that are often a feature of organocatalysts, their specific activity in this context has not been experimentally determined.

The potential for "this compound" to act as a ligand in metal-catalyzed reactions has not been explored in any published research. The bidentate nature of the two quinoline nitrogen atoms suggests it could chelate to a metal center, but no such metal complexes have been synthesized or characterized, nor have their catalytic activities been reported.

Chemo- and Biosensing Applications

No research has been conducted to evaluate "this compound" for its potential in chemo- or biosensing applications.

There are no reports on the development of fluorescent indicators or sensors based on the "this compound" scaffold. Although other bisquinoline derivatives have been investigated for their fluorescent properties, the specific fluorescence characteristics of this compound remain unstudied.

The ability of "this compound" to act as a sensor for the detection of metal ions or anions has not been the subject of any scientific investigation.

Photophysical Properties Relevant to Optoelectronic Applications

The photophysical properties of "this compound," such as its absorption and emission spectra, quantum yield, and excited-state lifetime, have not been characterized in the scientific literature. Consequently, its suitability for optoelectronic applications is unknown.

Future Directions and Advanced Research Perspectives for Bis 4 Methylquinolin 6 Yl Methane

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives is a well-established field, with classic methods such as the Friedländer synthesis providing a foundational approach. orientjchem.org This reaction, involving the condensation of an aromatic compound with an ortho-amino group and a carbonyl compound, offers a versatile route to the quinoline core. orientjchem.org However, future research will likely pivot towards more sustainable and efficient synthetic strategies.

Modern synthetic chemistry emphasizes the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous reagents. For Bis(4-methylquinolin-6-yl)methane, this could involve the development of one-pot reactions, catalysis with recyclable materials, and the use of environmentally benign solvents. The exploration of microwave-assisted or ultrasound-assisted synthesis could also offer pathways to accelerated reaction times and improved yields. researchgate.net Furthermore, the application of flow chemistry could enable continuous and scalable production, a crucial factor for any potential industrial applications of the compound.

Exploration of Diverse Coordination Complexes with Varied Metal Centers

The nitrogen atoms within the quinoline rings of this compound present ideal sites for coordination with metal ions. The resulting metal complexes can exhibit a wide array of geometries and electronic properties, leading to diverse applications in catalysis, sensing, and medicine. libretexts.orgelsevier.comscispace.com

Future investigations will likely focus on systematically exploring the coordination chemistry of this compound with a broad spectrum of transition metals and lanthanides. scispace.com The synthesis and characterization of these complexes will be crucial. Key areas of study will include determining the coordination modes of the ligand, the stability of the resulting complexes, and their spectroscopic and magnetic properties. The potential for this ligand to form multinuclear complexes, where the two quinoline moieties bridge multiple metal centers, opens up possibilities for creating novel materials with interesting magnetic or catalytic properties.

Integration of Advanced Computational Modeling and Machine Learning in Compound Design

The fields of computational chemistry and machine learning are revolutionizing drug discovery and materials science. researchgate.netmdpi.com For this compound, these tools can be leveraged to accelerate the design of new derivatives with enhanced properties.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential metal complexes. researchgate.net This can guide synthetic efforts by identifying the most promising candidates for specific applications. Furthermore, machine learning models can be trained on existing data for quinoline derivatives to predict biological activities or material properties. mdpi.com This in silico screening can significantly reduce the time and cost associated with experimental studies by prioritizing compounds with the highest likelihood of success. For instance, machine learning models have been developed to predict the reactive sites of quinoline derivatives with high accuracy. researchgate.net

Deeper Elucidation of Complex Mechanistic Pathways in Biological Systems

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netbiointerfaceresearch.combenthamscience.com The specific mechanisms of action are often complex and can involve interactions with various biological targets such as DNA, enzymes, and cellular signaling pathways. orientjchem.orgwisdomlib.org

Future research on this compound will necessitate a thorough investigation into its potential biological effects. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the molecular structure influence its biological activity. researchgate.netnih.govacs.orgnih.govgeorgiasouthern.edu These studies, which systematically alter different parts of the molecule and assess the impact on a specific biological endpoint, are crucial for optimizing the therapeutic potential of a compound. Advanced techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding interactions between the compound and its biological targets at the atomic level. nih.govnih.gov

Expanding Applications in Materials Science and Specialized Chemical Processes

The unique structural and electronic properties of quinoline-based compounds make them attractive candidates for applications in materials science. researchgate.net The planar aromatic nature of the quinoline rings in this compound suggests potential for its use in the development of organic light-emitting diodes (OLEDs), sensors, or as a building block for functional polymers. nih.gov

Future research in this area could explore the synthesis of polymers incorporating the this compound unit to create materials with tailored optical, electronic, or thermal properties. The ability of the quinoline nitrogen to be protonated or to coordinate with metals also opens up possibilities for creating pH-responsive or metal-ion-sensing materials. Furthermore, its role as a ligand could lead to the development of novel homogeneous or heterogeneous catalysts for specialized chemical transformations.

Q & A

Q. What are the established synthetic routes for Bis(4-methylquinolin-6-yl)methane, and how is its purity validated?

- Methodological Answer : this compound is typically synthesized via Friedländer or Suzuki-Miyaura coupling reactions. Key steps include:

- Reagents : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives for cross-coupling .

- Conditions : Reactions are performed under inert atmospheres (N₂/Ar) at 80–110°C in solvents like THF or DMF .

- Characterization : Purity is validated using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy. For example, HRMS can confirm molecular ion peaks (e.g., [M+H]⁺), while NMR identifies methyl and quinoline proton environments .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

- Methodological Answer : Key properties include:

- Solubility : Limited solubility in polar solvents (e.g., water), requiring use of DMSO or DCM for dissolution .

- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert gas .

- Molecular Weight : Confirmed via HRMS (theoretical vs. observed mass) to ensure structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to probe electronic interactions between quinoline rings in this compound?

- Methodological Answer : Advanced techniques include:

- UV-Vis Spectroscopy : Measure absorbance maxima (λmax) to assess conjugation effects. Compare with methyl-substituted analogs to isolate electronic contributions .

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and charge distribution .

- X-ray Crystallography : Resolve crystal structures to analyze dihedral angles between quinoline rings, correlating with electronic coupling .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require:

- Multi-Technique Validation : Cross-check HRMS, 2D NMR (COSY, HSQC), and elemental analysis .

- Batch Reproducibility : Repeat syntheses under controlled conditions (e.g., anhydrous solvents, standardized catalysts) to isolate experimental errors .

- Literature Benchmarking : Compare data with structurally similar compounds (e.g., 2-phenylquinoline derivatives) to identify anomalies .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives in medicinal chemistry?

- Methodological Answer : SAR strategies include:

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methyl or quinoline positions via electrophilic substitution or cross-coupling .

- Biological Assays : Test antimicrobial/anticancer activity using MIC (minimum inhibitory concentration) or MTT assays. Correlate activity with logP values (lipophilicity) .

- Pharmacokinetic Profiling : Use HPLC-MS to measure metabolic stability in liver microsomes .

Safety and Best Practices

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.